molecular formula C28H34N2O13 B1425360 Tetracycline 10-O-B-D-galactopyranoside CAS No. 319426-63-6

Tetracycline 10-O-B-D-galactopyranoside

Cat. No.: B1425360
CAS No.: 319426-63-6
M. Wt: 606.6 g/mol
InChI Key: NQIGPCCKIYYEBO-UCUSNPRGSA-N
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Description

Tetracycline 10-O-B-D-galactopyranoside: is a broad-spectrum polyketide antibiotic produced by the Streptomyces genus of Actinobacteria. It acts as a protein synthesis inhibitor and is commonly used to treat acne and rosacea. Historically, it has played a significant role in reducing deaths from cholera. This compound is a galactoside analog, and upon enzymatic or chemical hydrolysis of the galactoside group, the active antibiotic tetracycline is produced .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tetracycline 10-O-B-D-galactopyranoside involves the glycosylation of tetracycline with a galactose derivative. The reaction typically requires a glycosyl donor, such as a galactose derivative, and a glycosyl acceptor, which is tetracycline. The reaction is catalyzed by glycosyltransferases or chemical catalysts under specific conditions to ensure the selective formation of the 10-O-glycosidic bond .

Industrial Production Methods: Industrial production of this compound involves fermentation processes using Streptomyces species, followed by extraction and purification steps. The fermentation broth is subjected to various chromatographic techniques to isolate and purify the desired compound .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

    Tetracycline: The parent compound, which lacks the galactoside group.

    Doxycycline: A tetracycline derivative with a modified structure that enhances its pharmacokinetic properties.

    Minocycline: Another tetracycline derivative known for its broad-spectrum activity and improved tissue penetration.

Uniqueness: Tetracycline 10-O-B-D-galactopyranoside is unique due to its galactoside moiety, which allows for targeted enzymatic release of the active antibiotic tetracycline. This feature can be exploited in prodrug strategies to improve the delivery and efficacy of tetracycline .

Biological Activity

Tetracycline 10-O-β-D-galactopyranoside is a notable analog of the tetracycline antibiotic family, which has been extensively studied for its biological activity, particularly in antibacterial applications. This compound is characterized by its broad-spectrum antimicrobial properties and its mechanism of action as a protein synthesis inhibitor.

  • Molecular Formula : C28H34N2O13
  • Molecular Weight : 606.6 Da
  • CAS Number : 319426-63-6
  • Source : Produced by the Streptomyces genus of Actinobacteria .

Tetracycline 10-O-β-D-galactopyranoside exerts its effects primarily through the inhibition of bacterial protein synthesis. It binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosome during translation. This action halts protein synthesis in susceptible bacteria, leading to growth inhibition and eventual cell death .

Key Mechanisms:

  • Inhibition of Protein Synthesis : Prevents aminoacyl-tRNA from binding to the ribosome.
  • Chelation Properties : Tetracyclines can chelate metal ions, which affects their pharmacokinetic properties and enhances their antibacterial efficacy .

Biological Activity

Tetracycline 10-O-β-D-galactopyranoside demonstrates activity against a variety of bacterial strains, including both Gram-positive and Gram-negative organisms. Its effectiveness is particularly significant against bacteria that have developed resistance to other tetracyclines due to efflux mechanisms or ribosomal protection .

Efficacy Against Resistant Strains:

  • Active against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant pathogens.
  • Shows potential against strains with tet genes responsible for tetracycline resistance .

Case Studies and Research Findings

Several studies have highlighted the effectiveness and applications of Tetracycline 10-O-β-D-galactopyranoside:

  • Antibacterial Activity :
    • A study demonstrated that this compound retains potent antibacterial activity against resistant strains, making it a candidate for treating infections caused by multi-drug resistant bacteria .
  • Clinical Applications :
    • Historically used in treating cholera, it is now also employed in dermatological conditions such as acne and rosacea due to its anti-inflammatory properties .
  • Comparison with Other Antibiotics :
    • In comparative studies, Tetracycline 10-O-β-D-galactopyranoside has shown superior activity against certain resistant strains compared to traditional tetracyclines .

Data Table: Comparative Efficacy of Tetracycline Derivatives

CompoundActivity Against MRSAActivity Against Gram-negative BacteriaResistance Mechanisms Targeted
Tetracycline 10-O-β-D-galactopyranosideYesYesEfflux, Ribosomal Protection
Glycylcyclines (e.g., Tigecycline)YesYesEfflux
Traditional TetracyclinesLimitedLimitedEfflux

Properties

IUPAC Name

(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,11,12a-tetrahydroxy-6-methyl-3,12-dioxo-10-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,5a-tetrahydrotetracene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34N2O13/c1-27(40)9-5-4-6-12(42-26-22(36)21(35)18(32)13(8-31)43-26)14(9)19(33)15-10(27)7-11-17(30(2)3)20(34)16(25(29)39)24(38)28(11,41)23(15)37/h4-6,10-11,13,17-18,21-22,26,31-33,35-36,38,40-41H,7-8H2,1-3H3,(H2,29,39)/t10-,11-,13+,17-,18-,21-,22+,26+,27+,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQIGPCCKIYYEBO-UCUSNPRGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4OC5C(C(C(C(O5)CO)O)O)O)O)O)O)C(=O)N)N(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)O)O)O)C(=O)N)N(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34N2O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50716366
Record name (4S,4aS,5aS,6S,12aR)-4-(Dimethylamino)-10-(beta-D-galactopyranosyloxy)-1,6,11,12a-tetrahydroxy-6-methyl-3,12-dioxo-3,4,4a,5,5a,6,12,12a-octahydrotetracene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50716366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

606.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

319426-63-6
Record name (4S,4aS,5aS,6S,12aR)-4-(Dimethylamino)-10-(beta-D-galactopyranosyloxy)-1,6,11,12a-tetrahydroxy-6-methyl-3,12-dioxo-3,4,4a,5,5a,6,12,12a-octahydrotetracene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50716366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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